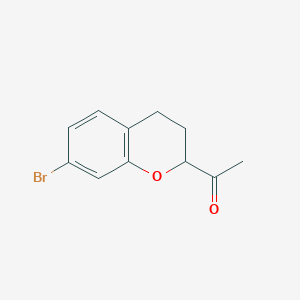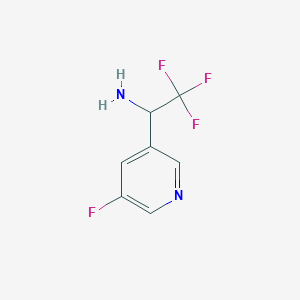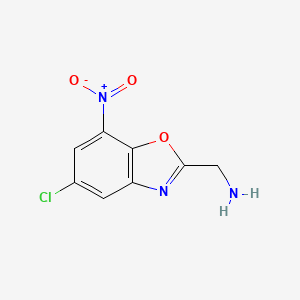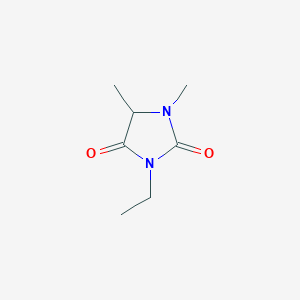
(2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid typically involves the bromination of a precursor compound, followed by a series of condensation and oxidation reactions. One common method includes the bromination of phenylacetic acid derivatives, followed by aldol condensation with acetylacetone under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, followed by purification through recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atom and the keto group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological activities.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the keto and enoic acid functionalities.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains a bromophenyl group but differs in the core structure and functional groups.
4-Bromophenyl 4-bromobenzoate: Shares the bromophenyl moiety but has different substituents and properties.
Uniqueness: (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid is unique due to its combination of a bromophenyl group with a keto and enoic acid moiety, which imparts distinct chemical reactivity and potential biological activities not observed in the similar compounds listed above.
Properties
Molecular Formula |
C10H7BrO3 |
|---|---|
Molecular Weight |
255.06 g/mol |
IUPAC Name |
(E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)/b5-4+ |
InChI Key |
JDXFDXTZXXJCQT-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B15199737.png)

![6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B15199748.png)
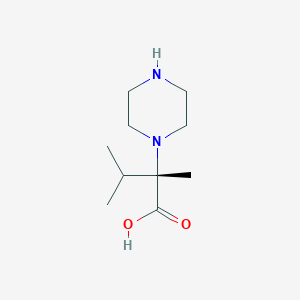
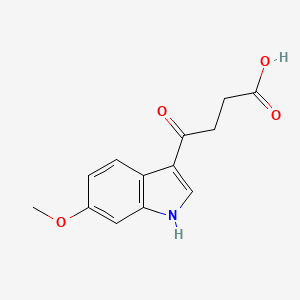

![2-methyl-3,6-dihydroimidazo[4,5-e]benzimidazole](/img/structure/B15199771.png)
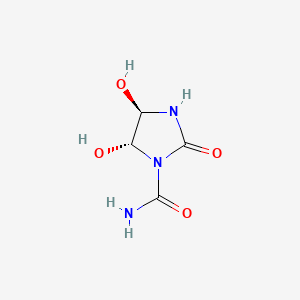
![[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-iodooxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B15199775.png)
![5-Chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B15199776.png)
